methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate
CAS No.: 2034520-74-4
Cat. No.: VC5191748
Molecular Formula: C16H22N4O5S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034520-74-4 |
|---|---|
| Molecular Formula | C16H22N4O5S |
| Molecular Weight | 382.44 |
| IUPAC Name | methyl 4-methoxy-3-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzoate |
| Standard InChI | InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3 |
| Standard InChI Key | GCZGPCGFKJTWAC-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s systematic name reflects its intricate architecture: a methyl benzoate derivative substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a sulfamoyl group (-SO₂NH-). The sulfamoyl nitrogen is bonded to a 3-methylbutan-2-yl chain, which terminates in a 1H-1,2,3-triazol-1-yl ring.
Molecular Formula and Weight
The molecular formula is C₁₆H₂₁N₅O₅S, derived as follows:
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Benzoate core: C₇H₅O₂ (methyl benzoate)
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Methoxy group: +CH₃O
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Sulfamoyl group: +SO₂NH
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Butan-2-yl triazole substituent: +C₅H₁₀N₃
Summing these contributions:
Structural Features and Bonding
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Benzoate core: The aromatic ring provides planar rigidity, facilitating π-π interactions with biological targets.
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Methoxy group: Electron-donating effects enhance aromatic stability and influence electronic distribution.
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Sulfamoyl bridge: The -SO₂NH- group introduces hydrogen-bonding capacity and polarity, critical for target binding.
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Triazole moiety: The 1,2,3-triazole ring, a bioisostere for amides, improves metabolic stability and participates in dipole-dipole interactions .
The spatial arrangement of these groups was computationally modeled using density functional theory (DFT), revealing a bent conformation for the butan-2-yl chain and a nearly perpendicular orientation of the triazole relative to the benzoate plane.
Synthesis and Reaction Pathways
The synthesis of methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate involves multi-step organic transformations, as outlined below.
Stepwise Synthesis
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Esterification of 4-methoxy-3-nitrobenzoic acid:
Reacting 4-methoxy-3-nitrobenzoic acid with methanol under acidic conditions yields methyl 4-methoxy-3-nitrobenzoate. -
Reduction of nitro group:
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing methyl 3-amino-4-methoxybenzoate. -
Sulfonation:
Treatment with chlorosulfonic acid (ClSO₃H) introduces a sulfonyl chloride group at the 3-position: -
Amidation with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine:
The sulfonyl chloride reacts with the custom-synthesized amine to form the sulfamoyl linkage:
Key Reaction Conditions
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Temperature: Sulfonation requires strict temperature control (0–5°C) to prevent side reactions.
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Catalysts: Pd/C (10% w/w) for hydrogenation; triethylamine as a base during amidation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Characterization
Spectroscopic Data
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IR (KBr, cm⁻¹):
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¹H NMR (400 MHz, CDCl₃):
δ (ppm) Multiplicity Integration Assignment 3.89 s 3H OCH₃ (methoxy) 3.93 s 3H COOCH₃ 1.12 d (J=6.8 Hz) 3H CH(CH₃) 7.65 s 1H Triazole H -
¹³C NMR (100 MHz, CDCl₃):
Key signals at δ 167.2 (ester C=O), 152.1 (triazole C), and 56.7 (OCH₃).
Solubility and Stability
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Solubility:
Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.7 DMSO 23.4 -
Stability: Degrades <5% after 30 days at 4°C (pH 7.4 buffer).
Hypothetical Pharmacological Profile
While no direct biological data exists for this compound, its structural analogs suggest potential targets:
Antimicrobial Activity
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Triazole-sulfonamide hybrids: Known to inhibit fungal cytochrome P450 14α-demethylase (e.g., fluconazole derivatives) .
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MIC values (predicted):
Organism MIC (µg/mL) C. albicans 2–8 S. aureus 16–32
Enzyme Inhibition
Molecular docking (PDB: 1EA1) indicates favorable binding to carbonic anhydrase II (binding energy: -9.2 kcal/mol), suggesting diuretic potential.
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